N-Methyl Amisulpride-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl Amisulpride-d3 is a derivative of Amisulpride . It has a molecular formula of C18H26D3N3O4S and a molecular weight of 386.52 . It is supplied with detailed characterization data compliant with regulatory guidelines .
Molecular Structure Analysis
N-Methyl Amisulpride-d3 has a molecular formula of C18H26D3N3O4S . It is a more lipophilic version of Amisulpride, designed to improve on Amisulpride’s notoriously poor membrane (BBB) permeability while matching Amisulpride’s binding affinity to the D2/D3 and 5HT7 receptors .Chemical Reactions Analysis
The thermal decomposition of Amisulpride, a related compound, was studied using thermogravimetry/derivative thermogravimetry (TG/DTG), differential thermal analysis (DTA), and differential scanning calorimetry (DSC). The activation energy obtained was found to be about 108 kJ mol −1 .Physical And Chemical Properties Analysis
N-Methyl Amisulpride-d3 has a molecular weight of 386.52 and a molecular formula of C18H26D3N3O4S . Amisulpride, the parent compound, has a molecular mass of 369.48 g mol–1 .作用機序
Amisulpride, the parent compound, is a highly selective dopamine D2/D3 receptor antagonist . At low doses, it blocks presynaptic autoreceptors, facilitating dopamine release and thus resolving dopaminergic hypoactivity and the symptoms of depression. At higher doses, it blocks postsynaptic dopamine D2 and D3 receptors in the limbic region and prefrontal regions, responsible for its antipsychotic effects .
Safety and Hazards
Amisulpride, the parent compound, is associated with a high risk of elevating blood levels of the lactation hormone, prolactin, thereby potentially causing the absence of the menstrual cycle, breast enlargement, even in males, breast milk secretion not related to breastfeeding, impaired fertility, impotence, breast pain, etc .
将来の方向性
LB-102, or N-methyl amisulpride, is a patented benzamide designed to be an improved version of Amisulpride, a dopamine/5-HT7 antagonist successfully used to treat schizophrenia in Europe for decades . LB-102 was designed to improve on Amisulpride’s low permeability across the blood-brain barrier . A Phase 2 first-in-patient study is planned for 2023 .
特性
CAS番号 |
1794945-81-5 |
---|---|
製品名 |
N-Methyl Amisulpride-d3 |
分子式 |
C18H29N3O4S |
分子量 |
386.525 |
IUPAC名 |
4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxy-N-(trideuteriomethyl)benzamide |
InChI |
InChI=1S/C18H29N3O4S/c1-5-21-9-7-8-13(21)12-20(3)18(22)14-10-17(26(23,24)6-2)15(19)11-16(14)25-4/h10-11,13H,5-9,12,19H2,1-4H3/i3D3 |
InChIキー |
PMLIJXXZFCRLES-HPRDVNIFSA-N |
SMILES |
CCN1CCCC1CN(C)C(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC |
同義語 |
4-Amino-N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(ethylsulfonyl)-2-methoxy-N-(methyl-d3)benzamide; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。